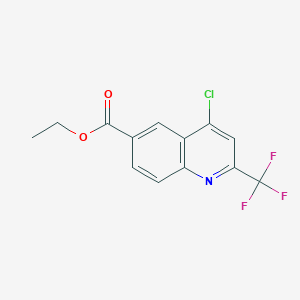
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate is a chemical compound with the molecular formula C13H9ClF3NO2 and a molecular weight of 303.67 g/mol . It is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
準備方法
The synthesis of Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with ethyl 2-oxoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
化学反応の分析
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate undergoes various chemical reactions, including:
科学的研究の応用
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for the treatment of diseases such as cancer, malaria, and bacterial infections.
Biological Studies: The compound is used in studies to investigate the biological activity of quinoline derivatives and their mechanisms of action.
作用機序
The mechanism of action of Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
類似化合物との比較
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-carboxylate: This compound has a pyridine ring instead of a quinoline ring, which affects its chemical properties and biological activity.
4-Chloro-6-(ethoxycarbonyl)-2-(trifluoromethyl)quinoline: This compound is structurally similar but lacks the ethyl ester group, which can influence its reactivity and applications.
The unique combination of the chloro, trifluoromethyl, and ethyl ester groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
生物活性
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate is a significant compound within the quinoline family, recognized for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of this compound
This compound is characterized by its unique structural features, which include a chloro group at the 4-position and a trifluoromethyl group at the 2-position. These modifications enhance its chemical reactivity and biological properties, making it a valuable candidate for various applications in medicinal chemistry and materials science.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical biochemical pathways. Quinoline derivatives have been shown to inhibit various enzymes, including:
- Topoisomerases : These enzymes are crucial for DNA replication and transcription. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Kinases : Targeting kinases can disrupt signaling pathways that promote cell proliferation and survival, particularly in cancerous tissues .
Biological Activities
- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that quinoline derivatives can inhibit bacterial growth by interfering with DNA gyrase, an essential enzyme for bacterial DNA replication .
- Anticancer Properties : Research has highlighted the potential of this compound as an anticancer agent. In vitro studies show that quinoline derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Experimental Data
特性
IUPAC Name |
ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)7-3-4-10-8(5-7)9(14)6-11(18-10)13(15,16)17/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKUZRAPJZZYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














